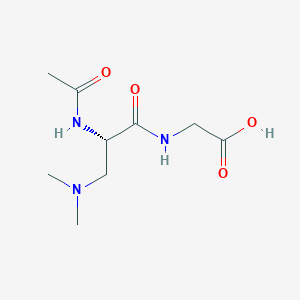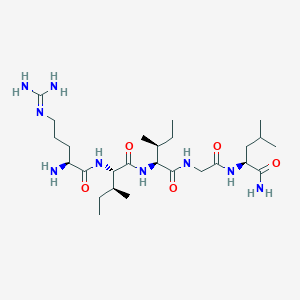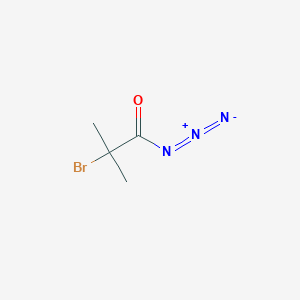
2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole is an organic compound with the molecular formula C11H10ClFN2O2 It is a derivative of benzoxazole, characterized by the presence of tert-butyl, chloro, fluoro, and isocyanato functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.
Introduction of Substituents: The tert-butyl, chloro, and fluoro groups are introduced through electrophilic aromatic substitution reactions. These reactions often require specific catalysts and conditions to ensure selective substitution.
Isocyanate Formation: The isocyanato group is introduced by reacting the corresponding amine with phosgene or a phosgene equivalent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Addition: The isocyanato group can react with nucleophiles to form urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Electrophilic Addition: Reagents like alcohols, amines, and water can react with the isocyanato group.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: Substituted benzoxazoles with various functional groups.
Electrophilic Addition: Urea derivatives and related compounds.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
科学的研究の応用
2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanato group.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole involves its reactive functional groups. The isocyanato group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity makes it a valuable tool in biochemical studies and drug design.
類似化合物との比較
Similar Compounds
2-tert-Butyl-4-chloro-6-fluoro-1,3-benzoxazole: Lacks the isocyanato group, making it less reactive.
2-tert-Butyl-4-chloro-6-fluoro-7-amino-1,3-benzoxazole: Contains an amino group instead of an isocyanato group, leading to different reactivity and applications.
2-tert-Butyl-4-chloro-6-fluoro-7-hydroxy-1,3-benzoxazole: Contains a hydroxy group, which can participate in hydrogen bonding and other interactions.
Uniqueness
The presence of the isocyanato group in 2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole makes it uniquely reactive compared to its analogs. This reactivity is particularly valuable in applications requiring covalent modification of target molecules.
特性
CAS番号 |
650598-21-3 |
|---|---|
分子式 |
C12H10ClFN2O2 |
分子量 |
268.67 g/mol |
IUPAC名 |
2-tert-butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole |
InChI |
InChI=1S/C12H10ClFN2O2/c1-12(2,3)11-16-8-6(13)4-7(14)9(15-5-17)10(8)18-11/h4H,1-3H3 |
InChIキー |
LWIHGIQNTZZHQZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC2=C(C=C(C(=C2O1)N=C=O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene](/img/structure/B12592968.png)
![N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea](/img/structure/B12592972.png)
![3-[[5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B12592979.png)




![3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione](/img/structure/B12593008.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12593011.png)

![Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid](/img/structure/B12593024.png)
![3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B12593025.png)

